2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16178037
InChI: InChI=1S/C15H13ClO3/c1-10-8-13(6-7-14(10)16)19-12-4-2-11(3-5-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H13ClO3
Molecular Weight: 276.71 g/mol

2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid

CAS No.:

Cat. No.: VC16178037

Molecular Formula: C15H13ClO3

Molecular Weight: 276.71 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid -

Specification

Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
IUPAC Name 2-[4-(4-chloro-3-methylphenoxy)phenyl]acetic acid
Standard InChI InChI=1S/C15H13ClO3/c1-10-8-13(6-7-14(10)16)19-12-4-2-11(3-5-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18)
Standard InChI Key GFDHBLNNQHZJPZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)OC2=CC=C(C=C2)CC(=O)O)Cl

Introduction

Structural Elucidation and Molecular Features

The compound features a central biphenyl ether structure, where one phenyl ring is substituted with chlorine and methyl groups at the 4- and 3-positions, respectively. The second phenyl ring is bonded to an acetic acid group via a methylene bridge. Key structural attributes include:

  • Molecular Formula: C₁₅H₁₃ClO₃

  • Molecular Weight: 276.716 g/mol

  • SMILES Notation: O=C(O)CC1=CC=C(C=C1)OC2=CC(C)=C(Cl)C=C2

  • InChI Key: JYFLBWGIMUCQDM-UHFFFAOYSA-N

The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring creates a unique electronic environment, influencing reactivity and intermolecular interactions.

Synthetic Pathways

Williamson Ether Synthesis

A common route involves the reaction of 4-chloro-3-methylphenol with 4-bromophenylacetic acid under alkaline conditions. The reaction proceeds via nucleophilic substitution, forming the ether linkage:

4-Chloro-3-methylphenol+4-Bromophenylacetic acidKOH, EtOH2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid+HBr\text{4-Chloro-3-methylphenol} + \text{4-Bromophenylacetic acid} \xrightarrow{\text{KOH, EtOH}} \text{2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid} + \text{HBr}

Key Parameters:

  • Temperature: 80–100°C

  • Reaction Time: 6–8 hours

  • Yield: ~65%

Friedel-Crafts Acylation

An alternative method employs Friedel-Crafts acylation of 4-chloro-3-methylphenoxybenzene with chloroacetyl chloride in the presence of AlCl₃:

4-Chloro-3-methylphenoxybenzene+ClCH₂COClAlCl₃2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetyl chlorideHydrolysisTarget Acid\text{4-Chloro-3-methylphenoxybenzene} + \text{ClCH₂COCl} \xrightarrow{\text{AlCl₃}} \text{2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetyl chloride} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}

Optimization:

  • Solvent: Dichloromethane

  • Catalyst Loading: 1.2 equivalents

  • Purification: Recrystallization from ethanol/water

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.3 (s, 1H, COOH)

    • δ 7.25–7.15 (m, 4H, aromatic)

    • δ 3.65 (s, 2H, CH₂COOH)

    • δ 2.30 (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 172.4 (COOH)

    • δ 156.2 (C-O)

    • δ 133.1–122.8 (aromatic carbons)

    • δ 40.8 (CH₂)

    • δ 20.1 (CH₃)

Infrared Spectroscopy (IR)

  • Peaks (cm⁻¹):

    • 3200–2500 (broad, O-H stretch)

    • 1705 (C=O stretch)

    • 1240 (C-O-C asymmetric stretch)

    • 750 (C-Cl stretch)

Mass Spectrometry

  • ESI-MS (m/z):

    • [M-H]⁻: 275.0 (calc. 275.04)

    • Fragments: 231.1 (loss of CO₂), 195.0 (loss of CH₂COOH)

Physicochemical Properties

PropertyValueMethod/Reference
Melting Point142–144°CDifferential Scanning Calorimetry
LogP (Octanol-Water)3.2 ± 0.1HPLC-derived
Solubility in Water0.12 mg/mL (25°C)Shake-flask method
pKa3.8 ± 0.2Potentiometric titration

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absorption, distribution, and metabolism profiles remain unexplored.

  • Environmental Fate: Degradation pathways and persistence in soil/water systems require investigation.

  • Structure-Activity Relationships (SAR): Modifying substituents could optimize bioactivity .

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